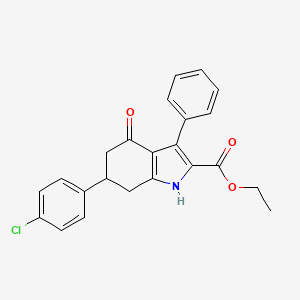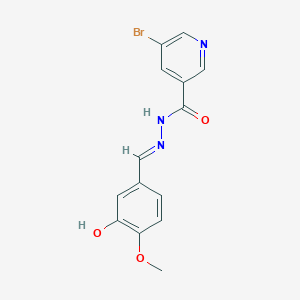![molecular formula C12H10N4O2S B5525792 5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)
5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions and condensation with different aldehydes. While the specific synthesis pathway for 5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol is not directly detailed, related compounds are synthesized through reactions involving hydrazine hydrate and various aldehydes under reflux conditions, suggesting a similar approach could be applied (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray diffraction and molecular modeling techniques. The geometry and conformation of these compounds can be determined using ab initio methods and density functional theory (DFT) which helps in understanding the structural parameters and relative stability of different tautomeric forms (Karayel & Özbey, 2008).
Chemical Reactions and Properties
The chemical reactions involving triazole derivatives often include nucleophilic substitution and cyclo-condensation. They react with various halides and aldehydes to form new compounds. The functional groups in the triazole ring, such as the thiol and amino groups, play significant roles in these reactions, contributing to the chemical versatility of these compounds (Bayrak et al., 2009).
Physical Properties Analysis
The physical properties of triazole derivatives include their melting points, solubility, and crystalline form, which can be influenced by the substituents on the triazole ring. These properties are essential for the practical application and formulation of these compounds in various domains (Kravchenko et al., 2018).
Aplicaciones Científicas De Investigación
Analogues and Derivatives Synthesis
- A study by Caracelli et al. (1996) discusses a new analogue of nifurtimox, a drug with activity against Tripanosoma cruzi, which relates to the structural class of 5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol (Caracelli et al., 1996).
Anticonvulsant Activity
- Küçükgüzel et al. (2004) synthesized a series of novel triazole derivatives, showing that some compounds exhibited protection against convulsions in animal models (Küçükgüzel et al., 2004).
Chemical Properties and Reactions
- A study by Saldabol et al. (2002) focuses on the bromination and thiocyanation of certain furylthiazoles, providing insight into the chemical behavior of related compounds (Saldabol et al., 2002).
Corrosion Inhibition
- Chauhan et al. (2019) explored the use of a triazole derivative as a corrosion inhibitor for copper, demonstrating its effectiveness in preventing metal corrosion (Chauhan et al., 2019).
Synthesis and Structural Analysis
- Xu et al. (2006) synthesized and analyzed the crystal structure of a triazole-thione compound, providing insights into its molecular configuration (Xu et al., 2006).
Mass-Spectral Studies
- Kato and Hirao (1972) investigated the mass-spectral fragmentation of nitrofuryl-triazoles, contributing to understanding their molecular behavior (Kato & Hirao, 1972).
Propiedades
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-8-4-5-9(18-8)7-13-16-11(14-15-12(16)19)10-3-2-6-17-10/h2-7H,1H3,(H,15,19)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANHPQOHQCZVTN-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)-4-(((5-methyl-2-furyl)methylene)amino)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)


![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)
![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)
![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)
